molecular formula C13H14FNO2 B12620652 (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one CAS No. 920798-20-5

(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Cat. No.: B12620652
CAS No.: 920798-20-5
M. Wt: 235.25 g/mol
InChI Key: HUZKNTAQXAZBMB-GFCCVEGCSA-N
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Description

(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a chiral morpholin-3-one derivative characterized by:

  • Core structure: A six-membered morpholin-3-one ring.
  • Substituents:
    • A 3-fluorophenyl group at the 6-position (S-configuration).
    • An allyl (prop-2-en-1-yl) group at the 4-position.
  • Key features: The stereochemistry at C6 (S-configuration) and the electron-withdrawing fluorine atom on the phenyl ring may influence biological activity, solubility, and intermolecular interactions .

Properties

CAS No.

920798-20-5

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one

InChI

InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1

InChI Key

HUZKNTAQXAZBMB-GFCCVEGCSA-N

Isomeric SMILES

C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F

Canonical SMILES

C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an allyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or ligand in biochemical assays.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variability in Morpholin-3-one Derivatives

The biological and physicochemical properties of morpholin-3-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Morpholin-3-one Derivatives and Their Substituents
Compound Name Substituents (Position) Biological Activity/Notes Reference
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one 6: 3-Fluorophenyl; 4: Allyl Unknown (structural focus) N/A
4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one 4: 4-Chlorophenyl; 6: Nitrophenoxy Induces apoptosis in A549 cells; upregulates P53/Fas
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one 6: 4-Bromophenyl; 4: Phenylethyl Commercially available; high lipophilicity due to bromine
3-((S)-Hydroxy((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)methyl)-4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide Complex heterocyclic substituents Potential kinase inhibition (patent example)
Key Observations:
  • Steric Effects: The allyl group (target compound) is smaller than phenylethyl () or nitrophenoxy () groups, possibly improving membrane permeability .
  • Biological Activity : Compounds with nitro or chlorophenyl groups () show apoptosis induction in A549 cells, suggesting that electron-deficient aromatic rings may enhance anticancer activity .

Stereochemical Influence

The S-configuration at C6 in the target compound contrasts with racemic or unspecified stereochemistry in other derivatives (e.g., ). Chirality can significantly alter:

  • Binding affinity : Enantiomers may interact differently with chiral biological targets (e.g., enzymes or receptors).
  • Metabolic stability : Stereochemistry influences susceptibility to metabolic enzymes .

Physicochemical Properties

Table 2: Estimated Properties Based on Substituents
Property Target Compound 4-Chlorophenyl Derivative 4-Bromophenyl Derivative
LogP (Lipophilicity) Moderate (~2.5) High (~3.0 due to Cl) Very high (~3.5 due to Br)
Solubility Low (fluorine enhances polarity) Very low (nitro reduces solubility) Extremely low (bulky Br)
Hydrogen Bonding Strong (F, carbonyl) Moderate (Cl, nitro) Weak (Br)

Research Findings and Implications

  • Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show apoptosis induction in A549 cells, suggesting the target compound’s 3-fluorophenyl group may offer similar or improved activity pending experimental validation .
  • Synthetic Accessibility : The allyl group in the target compound may simplify synthesis compared to bulkier substituents (e.g., phenylethyl in ), though stereoselective synthesis remains challenging .
  • Patent Relevance : Complex morpholin-3-one derivatives in patents () highlight the scaffold’s versatility in drug discovery, particularly for kinase inhibitors or epigenetic modulators .

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